molecular formula C20H18N4O2S2 B2481907 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide CAS No. 1171182-81-2

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide

Cat. No. B2481907
CAS RN: 1171182-81-2
M. Wt: 410.51
InChI Key: MAROBSKBBOQNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzothiazole and thiazole derivatives typically involves the reaction of appropriate thione derivatives with chloroacetamide compounds or similar electrophilic substrates. For example, Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives through a reaction involving 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives and 2-chloro-N-(thiazol-2-yl) acetamide compounds (Duran & Demirayak, 2012).

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using various analytical techniques such as IR, 1H NMR, and mass spectra. For instance, the structure of the synthesized acetamide derivatives in the study by Duran and Demirayak (2012) was confirmed using these methods. Such analytical tools are crucial for confirming the successful synthesis and structural integrity of the compound.

Chemical Reactions and Properties

The chemical reactivity and properties of benzothiazole and thiazole derivatives depend significantly on their functional groups and molecular structure. These compounds can participate in various chemical reactions, including C-C coupling reactions and condensation reactions, to yield products with potential biological activities. For example, Gull et al. (2016) synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides using C-C coupling methodology and evaluated their biological activities (Gull et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. For example, the presence of substituents on the benzothiazole or thiazole ring can affect the compound's solubility in different solvents, which is crucial for its application in biological systems.

Chemical Properties Analysis

The chemical properties, including acidity constants (pKa) and reactivity towards other chemical agents, are essential for understanding the compound's behavior in chemical reactions and biological environments. Duran and Canbaz (2013) determined the pKa values of benzothiazole acetamide derivatives, indicating their protonation states under different pH conditions (Duran & Canbaz, 2013).

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study by Janardhan et al. (2014) demonstrated the synthesis of fused thiazolo[3,2-a]pyrimidinones, utilizing N-aryl-2-chloroacetamides as doubly electrophilic building blocks. This synthesis pathway includes the formation of compounds like N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, highlighting its role in producing ring-annulated thiazolo[3,2-a]pyrimidinone products with acceptable yields. The structural confirmation was achieved through analytical and spectral studies, including single-crystal X-ray data (Janardhan et al., 2014).

  • Research by Yurttaş et al. (2015) involved the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. These compounds were evaluated for their antitumor activity in vitro against a variety of human tumor cell lines, highlighting the antitumor potential of benzothiazole derivatives and their importance in medicinal chemistry (Yurttaş, Tay, & Demirayak, 2015).

Biological Activities and Mechanisms

  • Altıntop et al. (2019) described the synthesis of a series of N-(6-substituted benzothiazol-2-yl)-2-[(5-(arylamino)-1,3,4-thiadiazol-2-yl)thio]acetamides and investigated their cytotoxic effects on various human cancer cell lines. This study found that certain phenyl-substituted compounds were more effective against cancer cells than naphthyl-substituted ones, indicating the potential selectivity and effectiveness of specific derivatives in anticancer therapy (Altıntop et al., 2019).

  • Gull et al. (2016) synthesized a new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition. These compounds showed significant activity, particularly in urease inhibition, surpassing the standard used in tests. This research underscores the versatility of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide derivatives in addressing a range of biological targets (Gull et al., 2016).

properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-2-26-15-8-9-16-17(11-15)28-20(23-16)24-18(25)10-14-12-27-19(22-14)21-13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3,(H,21,22)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAROBSKBBOQNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.